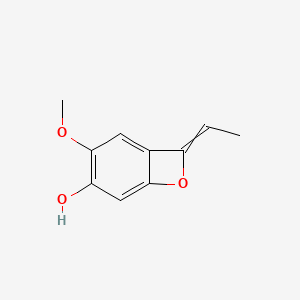







|
REACTION_CXSMILES
|
C(C1[O:5]C1)Cl.[C:6]1([O:16][CH3:17])[C:7](=[CH:9][CH:10]=[C:11]([CH:15]=1)[CH:12]=[CH:13][CH3:14])[OH:8].[OH-].[Na+]>C(O)C>[O:5]1[C:12](=[CH:13][CH3:14])[C:11]2[CH:15]=[C:6]([O:16][CH3:17])[C:7]([OH:8])=[CH:9][C:10]1=2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(O)=CC=C(C=CC)C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2–6 hours
|
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was then removed from the resulting mixture
|
|
Type
|
WASH
|
|
Details
|
eluted with n-hexane and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
dried with reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=2C=C(C(=CC2C1=CC)OC)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |